3,4-Methylenedioxyphenethylamine hydrochloride, also known as homopiperonylamine HCl, is the salt form of a phenethylamine derivative featuring a core 1,3-benzodioxole moiety. Its primary and most established value in a procurement context is as a critical chemical intermediate for the synthesis of substituted tetrahydroisoquinolines and their derivatives. These scaffolds are central to numerous classes of natural and synthetic alkaloids with a wide range of biological activities, making the selection of the right precursor essential for successful multi-step synthesis campaigns.
Substituting 3,4-Methylenedioxyphenethylamine hydrochloride with its free base form or with a close structural analog like phenethylamine introduces significant process and outcome risks. The free base is an oil, complicating accurate weighing, handling, and storage, whereas the hydrochloride is a stable, crystalline solid. More importantly, replacing the core molecule is not a viable option for its primary application; the methylenedioxy group is a non-negotiable structural element required to generate specific, biologically active isoquinoline alkaloid scaffolds via reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations. Using a simpler analog like phenethylamine would result in the synthesis of a fundamentally different class of compounds, failing the primary objective.
The hydrochloride salt form of 3,4-Methylenedioxyphenethylamine is a crystalline solid with a melting point of 216-218 °C. This provides a significant handling and processability advantage over the corresponding free base, which is often an oil at room temperature, similar to related phenethylamines. The solid form allows for precise, repeatable weighing and dispensing, crucial for maintaining stoichiometry in sensitive reactions, and offers superior long-term storage stability compared to a liquid amine.
| Evidence Dimension | Physical State at Standard Temperature and Pressure |
| Target Compound Data | Crystalline Solid (Melting Point: 216-218 °C) |
| Comparator Or Baseline | 3,4-Methylenedioxyphenethylamine (Free Base) / Analogous Free Bases: Oily Liquid |
| Quantified Difference | Qualitatively different physical states (Solid vs. Liquid) |
| Conditions | Standard laboratory conditions |
This directly impacts procurement decisions where ease of handling, weighing accuracy, and storage stability are critical for process reproducibility and efficiency.
In the synthesis of isoquinoline alkaloids, the methylenedioxy group is a critical structural feature, not an interchangeable substituent. The Bischler-Napieralski reaction requires an electron-rich aromatic ring to facilitate intramolecular cyclization. The methylenedioxy group serves as a potent electron-donating group, activating the aromatic ring for the necessary electrophilic substitution, a prerequisite for forming the dihydroisoquinoline core. Attempting this synthesis with an unsubstituted precursor like phenethylamine would lead to a different product lacking the key structural motif of many natural alkaloids.
| Evidence Dimension | Reactivity in Bischler-Napieralski Reaction |
| Target Compound Data | Activated aromatic ring enables intramolecular electrophilic aromatic substitution to form 6,7-methylenedioxy-3,4-dihydroisoquinoline derivatives. |
| Comparator Or Baseline | Phenethylamine (unactivated ring): Leads to unsubstituted 3,4-dihydroisoquinoline. |
| Quantified Difference | Fundamentally different chemical product. |
| Conditions | Standard Bischler-Napieralski conditions (e.g., POCl₃, P₂O₅, reflux) |
For researchers targeting specific natural products or their analogs (e.g., berberine or papaverine families), this specific precursor is required to build the correct molecular architecture.
The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and β-carboline skeletons. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. The use of 3,4-Methylenedioxyphenethylamine hydrochloride provides the necessary β-arylethylamine structure with the specific methylenedioxy substitution pattern found in many target alkaloid molecules. This substitution pattern is crucial for the final product's identity and biological activity, making analogs like tyramine or dopamine unsuitable for achieving the same synthetic goal.
| Evidence Dimension | Product of Pictet-Spengler Reaction |
| Target Compound Data | Forms 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline derivatives. |
| Comparator Or Baseline | Dopamine: Forms 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives. |
| Quantified Difference | Distinct molecular product with different chemical properties and downstream reactivity. |
| Conditions | Acid-catalyzed condensation with an aldehyde (e.g., formaldehyde) |
This compound is the specific starting material required when the synthetic target is a tetrahydroisoquinoline alkaloid containing the methylenedioxy functional group.
This compound is the designated precursor for synthetic routes targeting isoquinoline alkaloids where the 6,7-methylenedioxy substitution is a defining structural feature. It is particularly relevant in the synthesis of precursors to alkaloids like berberine, noscapine, and hydrastine. Its use in established cyclization reactions like the Bischler-Napieralski or Pictet-Spengler ensures the correct heterocyclic core is formed early in the synthetic pathway.
In medicinal chemistry, the methylenedioxy-substituted isoquinoline core is a privileged scaffold. Using this hydrochloride salt as a starting material provides a stable, easy-to-handle foundation for building libraries of novel compounds for drug discovery, particularly for anticancer agents. The solid form and high purity are advantageous for automated or high-throughput synthesis workflows.
As a primary amine, this compound serves as a key intermediate for creating various N-substituted derivatives beyond cyclized alkaloids. It can be used to synthesize specific amides, such as N-(3,4-methylenedioxyphenethyl)-2-(3-bromo-4-methoxyphenyl)acetamide, where the methylenedioxyphenethyl moiety is required for biological evaluation. The hydrochloride form ensures stability and simplifies handling during acylation reactions.
Irritant